Fmoc-4-methyl-DL-tryptophan
Description
Contextual Significance of Tryptophan Derivatives in Chemical Biology and Medicinal Chemistry
Tryptophan and its derivatives are of profound interest in chemical biology and medicinal chemistry due to their diverse biological activities. ontosight.ai These molecules can serve as precursors for the synthesis of complex natural products and pharmacologically active compounds. nih.govmdpi.com The indole (B1671886) ring of tryptophan is a common motif in many biologically active molecules and its modification can lead to compounds with altered or enhanced properties. iris-biotech.de Researchers explore tryptophan derivatives for their potential in areas such as antimicrobial, anti-inflammatory, and antioxidant applications. ontosight.ai The strategic modification of the tryptophan scaffold is a key approach in the development of new therapeutic agents. nih.gov
Role of Unnatural Amino Acids in Peptide Science
Unnatural amino acids (UAAs) are amino acids that are not among the 20 common proteinogenic amino acids. nih.gov They are powerful tools in peptide science and drug discovery, offering a way to create peptides with enhanced characteristics. scispace.comsigmaaldrich.com The incorporation of UAAs can lead to peptides with improved stability against enzymatic degradation, increased potency, better target selectivity, and enhanced bioavailability. By introducing novel side chains or modifying the peptide backbone, scientists can design peptides with specific three-dimensional structures and functionalities. sigmaaldrich.com This allows for the creation of new materials, therapeutics, and probes to study biological systems. nih.govsigmaaldrich.com
Historical Development of Fmoc Chemistry in Peptide Synthesis for Unnatural Amino Acid Incorporation
The development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield revolutionized the field. peptide.comwikipedia.org Initially, the Boc (tert-butyloxycarbonyl) protecting group was predominantly used. researchgate.net However, the introduction of the Fmoc protecting group by Carpino and Han in 1970 offered a milder and orthogonal protection strategy. peptide.comnih.gov The Fmoc group is stable to acid but can be removed by a base, typically piperidine (B6355638). researchgate.netwikipedia.org This orthogonality was a significant advantage, especially for the synthesis of peptides containing sensitive or modified amino acids, as the repeated use of strong acid required for Boc removal could damage these residues. nih.govnih.gov By the late 1970s and early 1980s, the Fmoc/tBu strategy was developed for SPPS and quickly gained popularity. peptide.com This methodology proved to be particularly well-suited for the incorporation of unnatural amino acids, like Fmoc-4-methyl-DL-tryptophan, facilitating the synthesis of complex and novel peptide structures with greater efficiency and purity. nih.govnih.gov
Properties of this compound
| Property | Value | Source |
| CAS Number | 1219279-39-6 | clearsynth.comachemblock.comsigmaaldrich.com |
| Molecular Formula | C27H24N2O4 | achemblock.com |
| Molecular Weight | 440.5 g/mol | achemblock.com |
| IUPAC Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methyl-1H-indol-3-yl)propanoic acid | achemblock.com |
| Synonyms | This compound, 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methyl-1H-indol-3-yl)propanoic acid | clearsynth.com |
Detailed Research Findings
The utility of this compound in academic research is primarily as a component in the synthesis of novel peptides. The methyl group at the 4-position of the indole ring can introduce specific steric and electronic effects that influence the conformation and binding properties of the resulting peptide. Researchers incorporate this and other unnatural amino acids into peptide sequences to probe structure-activity relationships. For instance, the introduction of a methyl group can enhance the hydrophobicity of a specific region of a peptide, which may improve its interaction with a nonpolar binding pocket on a target protein.
Furthermore, the use of Fmoc-protected unnatural amino acids is integral to the creation of diverse peptide libraries. These libraries, containing peptides with various modifications, can be screened for specific biological activities, such as enzyme inhibition or receptor binding. The Fmoc group facilitates the automated solid-phase synthesis of these libraries, allowing for the rapid generation of a multitude of different peptide sequences for high-throughput screening. While specific research articles detailing the use of this compound are not always publicly available in full, its presence in the catalogs of chemical suppliers points to its application in such synthetic and medicinal chemistry research. clearsynth.comachemblock.comsigmaaldrich.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-16-7-6-12-23-25(16)17(14-28-23)13-24(26(30)31)29-27(32)33-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-12,14,22,24,28H,13,15H2,1H3,(H,29,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNOFHSFGLLUIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for Fmoc 4 Methyl Dl Tryptophan and Its Derivatives
Stereoselective Synthesis Approaches for 4-Methyl-L-tryptophan and 4-Methyl-D-tryptophan Precursors
The creation of enantiomerically pure 4-methyl-tryptophan relies on asymmetric synthesis methodologies that can selectively generate either the L- or D-enantiomer. Key strategies include enantioselective hydrogenation, enzymatic catalysis, and the use of chiral auxiliaries.
Enantioselective hydrogenation is a powerful technique for establishing stereocenters in amino acid synthesis. This approach typically involves the asymmetric hydrogenation of an α,β-dehydroamino acid precursor using a chiral transition-metal catalyst. For the synthesis of substituted tryptophans, a dehydro-precursor containing the 4-methylindole (B103444) moiety is hydrogenated in the presence of a chiral rhodium or ruthenium catalyst, often featuring chiral phosphine (B1218219) ligands.
The general process involves the olefination of a glycine-derived phosphonate (B1237965) with 4-methylindole-3-carboxaldehyde to form the α,β-didehydroamino acid. chim.it Subsequent hydrogenation of the double bond using a chiral catalyst, such as one based on a Rhodium(I) center with a chiral bisphosphine ligand (e.g., DuPhos, DIPAMP), yields the chiral amino acid with high enantiomeric excess (ee). chim.itacs.org The choice of the ligand's chirality dictates whether the L- or D-enantiomer is predominantly formed. This method has been successfully applied to produce various ring-substituted tryptophans. acs.org
Table 1: Representative Chiral Ligands for Enantioselective Hydrogenation
| Ligand Acronym | Full Name | Metal Center | Typical Substrate |
|---|---|---|---|
| DIPAMP | (-)-1,2-Bis((2-methoxyphenyl)(phenyl)phosphino)ethane | Rhodium | Dehydroamino acids |
| DuPhos | 1,2-Bis(2,5-dialkylphospholano)benzene | Rhodium | Dehydroamino acids |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | Ruthenium | Alkenes, Ketones |
This table presents common chiral ligands used in asymmetric hydrogenation reactions to produce enantiomerically enriched products.
Biocatalysis offers a highly stereoselective and environmentally benign route to chiral amino acids. The enzyme tryptophan synthase (TrpS) is particularly well-suited for this purpose, as it naturally catalyzes the final step in L-tryptophan biosynthesis: the condensation of indole (B1671886) and L-serine. wikipedia.org
Crucially, tryptophan synthase exhibits a degree of substrate promiscuity and can accept various substituted indoles as substrates, including 4-methylindole. wikipedia.org In this enzymatic reaction, the β-subunit of TrpS catalyzes the irreversible condensation of 4-methylindole with L-serine to produce 4-methyl-L-tryptophan. wikipedia.org This method is highly specific for the L-enantiomer, yielding products with exceptional enantiopurity. Furthermore, engineered variants of tryptophan synthase subunits have been developed to enhance reactivity with non-natural substrates and even to synthesize β-branched tryptophan analogs, showcasing the versatility of this enzymatic approach. nih.gov
Table 2: Enzymatic Synthesis of Tryptophan Analogs
| Enzyme | Substrate 1 | Substrate 2 | Product | Stereoselectivity |
|---|---|---|---|---|
| Tryptophan Synthase (TrpS) | Indole | L-Serine | L-Tryptophan | High (L-specific) |
| Tryptophan Synthase (TrpS) | 4-Methylindole | L-Serine | 4-Methyl-L-tryptophan | High (L-specific) |
| Engineered TrpS β-subunit | Indole | L-Threonine | (2S,3S)-β-Methyltryptophan | High |
This table illustrates the application of tryptophan synthase and its engineered variants in the stereoselective synthesis of tryptophan and its derivatives.
Chiral auxiliaries are reusable chemical compounds that temporarily attach to a substrate to direct a chemical reaction stereoselectively. After the desired transformation, the auxiliary is removed, leaving an enantiomerically enriched product. For amino acid synthesis, prominent methods include the Schöllkopf and Strecker syntheses.
A chiral auxiliary-facilitated Strecker synthesis provides a facile route to indole-substituted (S)-tryptophans. rsc.org This strategy involves the reaction of 4-methylindole, potassium cyanide, and a chiral amine, such as (S)-methylbenzylamine, to form an intermediate α-amino nitrile with high diastereoselectivity. rsc.orgrsc.org Subsequent hydrolysis of the nitrile group and removal of the chiral auxiliary yields the desired optically pure (S)-tryptophan analogue (L-form). rsc.org Using the opposite enantiomer of the chiral auxiliary allows for the synthesis of the (R)-tryptophan analogue. This approach is robust and has been used to generate a wide array of substituted tryptophan derivatives. rsc.orgrsc.org
The Schöllkopf chiral auxiliary method is another effective strategy. It utilizes a chiral bis-lactim ether derived from valine and glycine. nih.govacs.org Alkylation of the metalated bis-lactim ether with a suitable electrophile, such as 3-(bromomethyl)-4-methylindole, followed by acidic hydrolysis, liberates the desired L- or D-amino acid, depending on the chirality of the auxiliary used. nih.gov
Fmoc Protection Strategies for Amino Acids in Peptide Synthesis
Once the chiral 4-methyl-tryptophan precursors are synthesized, the α-amino group must be protected before the amino acid can be used in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the most common Nα-protecting group in modern SPPS due to its lability under mild basic conditions, which is orthogonal to the acid-labile side-chain protecting groups. chempep.comaltabioscience.com
The introduction of the Fmoc group to the α-amino nitrogen of 4-methyl-tryptophan is a standard procedure. The reaction is typically carried out under basic aqueous conditions. The free amino acid is dissolved in a basic solution, such as aqueous sodium carbonate or sodium bicarbonate, and then treated with an Fmoc-donating reagent. chempep.com
Common reagents for this transformation include:
9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu): This is a stable, crystalline solid that reacts cleanly with the amino group to form the Fmoc-protected amino acid. wikipedia.org
9-Fluorenylmethyl chloroformate (Fmoc-Cl): This is a more reactive agent that also efficiently introduces the Fmoc group. wikipedia.org
The reaction proceeds by nucleophilic attack of the deprotonated amino group on the carbonyl carbon of the Fmoc reagent. After the reaction is complete, the Fmoc-protected amino acid is typically isolated by acidification and extraction.
In Fmoc-based SPPS, an orthogonal protection scheme is employed where the Nα-Fmoc group is removed in each cycle with a base (e.g., piperidine), while side-chain protecting groups remain intact until the final cleavage step, which uses strong acid (e.g., trifluoroacetic acid, TFA). iris-biotech.depeptide.com
The indole side chain of tryptophan is susceptible to modification by electrophilic cationic species generated during the final TFA-mediated cleavage of the peptide from the resin. peptide.comsigmaaldrich.com To prevent side reactions such as alkylation, the indole nitrogen of tryptophan is often protected. The most common side-chain protecting group for tryptophan in Fmoc chemistry is the tert-butyloxycarbonyl (Boc) group . peptide.comnih.gov The resulting derivative, Fmoc-Trp(Boc)-OH, provides robust protection against acid-catalyzed degradation. sigmaaldrich.comresearchgate.net The Boc group is stable to the piperidine (B6355638) used for Nα-Fmoc removal but is cleanly cleaved by TFA during the final deprotection step, ensuring the integrity of the modified tryptophan residue in the final peptide. peptide.comsigmaaldrich.com
Table 3: Orthogonal Protecting Groups in Fmoc SPPS
| Amino Acid | Functional Group | Common Side-Chain Protecting Group | Cleavage Condition | Nα-Protecting Group | Cleavage Condition |
|---|---|---|---|---|---|
| Trp, Lys | Indole, Amine | Boc (tert-butyloxycarbonyl) | Acid (TFA) | Fmoc | Base (Piperidine) |
| Ser, Thr, Tyr | Hydroxyl | tBu (tert-butyl) | Acid (TFA) | Fmoc | Base (Piperidine) |
| Asp, Glu | Carboxyl | OtBu (tert-butyl ester) | Acid (TFA) | Fmoc | Base (Piperidine) |
| Arg | Guanidinium | Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | Acid (TFA) | Fmoc | Base (Piperidine) |
| Cys, His | Thiol, Imidazole | Trt (Trityl) | Acid (TFA) | Fmoc | Base (Piperidine) |
This table summarizes the standard orthogonal protecting group strategy used in Fmoc solid-phase peptide synthesis, highlighting the compatibility between base-labile Nα-protection and acid-labile side-chain protection.
Derivatization Chemistry of the Indole Moiety in 4-Methyl-DL-tryptophan
The indole ring of tryptophan is a versatile scaffold for chemical modification, offering opportunities to introduce diverse functional groups that can modulate the biological activity and physicochemical properties of peptides and other biomolecules. nih.gov The presence of a methyl group at the 4-position of the indole ring in 4-methyl-DL-tryptophan influences the electronic and steric environment of the heterocycle, thereby affecting the regioselectivity and efficiency of derivatization reactions compared to unsubstituted tryptophan.
Indole Arylation and Further Functionalization
Direct C-H functionalization of the tryptophan indole ring has emerged as a powerful strategy for creating novel derivatives. chim.it These methods often rely on transition-metal catalysis to selectively activate specific C-H bonds, enabling the introduction of aryl groups, olefins, and other functionalities.
Indole Arylation:
The C-2 position of the indole ring is a common target for arylation reactions. Palladium-catalyzed C-H activation protocols have been developed for the C-2 arylation of N-acetyl tryptophan methyl ester with various aryl iodides. ub.edu More recently, metal-free, photoredox-catalyzed methods have been introduced, using aryldiazonium salts to regioselectively and chemoselectively introduce aryl groups at the C-2 position of tryptophan. nih.govnih.gov This approach proceeds under mild conditions and is compatible with other amino acids, making it suitable for the late-stage functionalization of peptides. nih.gov The reaction is proposed to proceed via an electron donor-acceptor (EDA) complex between the indole and the diazonium salt, which, upon photoexcitation, generates an aryl radical that adds to the C-2 position. nih.gov
Other Functionalizations:
Beyond arylation, other positions on the indole ring can be targeted. For instance, a palladium-catalyzed method for the direct olefination at the C-4 position of tryptophan derivatives has been developed. acs.org This reaction requires a directing group on the amino acid's nitrogen and a bulky protecting group on the indole nitrogen to achieve site selectivity. acs.org Another strategy focuses on the C-7 position. An iridium-catalyzed borylation of C3-alkylindoles, including tryptophan derivatives, can install a boryl group at the C-7 position, which can then be used for subsequent cross-coupling reactions to introduce a wide range of substituents. acs.org The presence of the 4-methyl group would sterically hinder C-4 functionalization while potentially influencing the electronic properties for reactions at other positions like C-2 and C-7.
| Reaction Type | Position | Reagents/Catalyst | Key Features |
| Arylation | C-2 | Aryldiazonium salts, Photoredox catalyst | Metal-free; mild conditions; chemoselective. nih.govnih.gov |
| Arylation | C-2 | Aryl iodides, Pd(OAc)₂, Ag₂O | Palladium-catalyzed C-H activation. ub.edu |
| Olefination | C-4 | Terminal olefins, Pd(OAc)₂ | Requires directing and protecting groups for regioselectivity. acs.org |
| Borylation | C-7 | B₂(pin)₂, Ir catalyst | Provides a handle for further cross-coupling reactions. acs.org |
Positional Isomerism of Methyltryptophans (e.g., 1-methyl, 5-methyl, 7-methyl) and their Synthetic Implications
The position of the methyl group on the tryptophan indole ring significantly impacts its chemical reactivity and biological function. Positional isomers such as 1-methyl (N-indole methylated), 5-methyl, and 7-methyl-tryptophan have distinct properties and require different synthetic strategies compared to 4-methyltryptophan.
1-Methyl-DL-tryptophan (N-methylation): Methylation at the indole nitrogen (N1 position) blocks its participation as a hydrogen bond donor. The synthesis of 1-methylTrp can be achieved through methods like β-C–H-activation. chim.it This isomer is of interest in peptide chemistry as N-methylation of backbone amides or side chains can enhance peptide stability and bioavailability.
5-Methyl-DL-tryptophan: The 5-position is electronically activated and is a common site for electrophilic substitution. The synthesis of 5-substituted tryptophans can be achieved through various methods, including enzymatic approaches using tryptophan synthase (TrpS), which catalyzes the reaction between a substituted indole and L-serine. chim.it
7-Methyl-DL-tryptophan: The C-7 position is less sterically hindered than the C-4 position. As mentioned, C-7 functionalization can be achieved via iridium-catalyzed borylation, providing a versatile route to various 7-substituted tryptophans. acs.org
The synthesis of a specific positional isomer, such as 4-methyl-DL-tryptophan, often requires a multi-step approach starting from a pre-functionalized indole or aniline (B41778) precursor. rsc.org For example, a facile route for synthesizing various indole-substituted (S)-tryptophans, including 4-methyltryptophan, utilizes a chiral auxiliary-facilitated Strecker amino acid synthesis strategy starting from the corresponding substituted indole. rsc.org The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.
| Isomer | Position of Methyl Group | Key Synthetic Feature | Potential Implication |
| 1-Methyl-tryptophan | Indole Nitrogen (N-1) | Direct N-alkylation or β-C–H-activation. chim.it | Modifies H-bonding, can increase peptide stability. |
| 4-Methyl-tryptophan | Benzene Ring (C-4) | Often requires synthesis from a pre-functionalized indole. rsc.org | Steric hindrance at C-4, influences reactivity at other positions. |
| 5-Methyl-tryptophan | Benzene Ring (C-5) | Can be accessed via enzymatic synthesis or electrophilic substitution. chim.it | Used to probe electronic effects in biological systems. |
| 7-Methyl-tryptophan | Benzene Ring (C-7) | Accessible via directed C-H borylation. acs.org | A versatile position for introducing further diversity. |
Purification and Characterization of Fmoc-4-methyl-DL-tryptophan and its Synthons for Research Applications
The purity and structural integrity of Fmoc-protected amino acids are critical for successful solid-phase peptide synthesis (SPPS). nih.gov this compound, as a non-canonical amino acid building block, requires rigorous purification and characterization to ensure its suitability for incorporation into synthetic peptides.
Purification:
Following its synthesis, crude this compound is typically purified using chromatographic techniques.
Flash Column Chromatography: This is a standard method for the initial purification of the crude product on a preparative scale. A silica (B1680970) gel stationary phase is commonly used with a gradient of organic solvents (e.g., ethyl acetate (B1210297)/hexanes or dichloromethane (B109758)/methanol) to separate the desired product from unreacted starting materials and byproducts.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving high purity (>98%), preparative RP-HPLC is the method of choice. This technique separates compounds based on their hydrophobicity. The purified fractions are then lyophilized to yield the final product as a stable, fluffy powder. The success of SPPS relies on using building blocks with very high purity, typically >99%. nih.gov
Characterization:
A combination of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra provide information about the number and types of protons and carbons, their chemical environment, and their connectivity, confirming the presence of the Fmoc group, the amino acid backbone, and the 4-methylindole moiety.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition (C₂₇H₂₄N₂O₄). achemblock.com Techniques like Electrospray Ionization (ESI) are commonly used.
Analytical RP-HPLC: This is used to assess the purity of the final product. The sample is run on an analytical column, and the purity is determined by the relative area of the product peak in the resulting chromatogram.
Optical Purity (for enantiomerically pure versions): For the L- or D-enantiomers, chiral chromatography or derivatization with a chiral reagent (e.g., FDNP-alanamide) followed by LC-MS analysis can be used to determine the enantiomeric excess (ee). nih.gov
| Technique | Purpose | Information Obtained |
| Flash Chromatography | Preparative Purification | Separation of the target compound from reaction impurities. |
| RP-HPLC | High-Purity Purification & Purity Analysis | Isolation of highly pure compound; quantitative assessment of purity. nih.gov |
| NMR Spectroscopy | Structural Elucidation | Confirmation of the chemical structure and connectivity of atoms. |
| Mass Spectrometry | Molecular Weight Confirmation | Determination of the exact molecular weight and elemental formula. achemblock.com |
| Chiral Chromatography | Enantiomeric Purity | Separation and quantification of enantiomers. nih.gov |
Incorporation of Fmoc 4 Methyl Dl Tryptophan into Peptides and Peptidomimetics
Solid-Phase Peptide Synthesis (SPPS) Methodologies Utilizing Fmoc-4-methyl-DL-tryptophan
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides containing modified residues like this compound. du.ac.innih.gov The process involves the stepwise addition of N-α-protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. biosynth.com The Fmoc/tBu strategy is the most common approach due to its use of milder reaction conditions compared to the Boc/Bzl strategy. du.ac.innih.gov
The Fmoc/tBu strategy is an orthogonal protection scheme where the temporary N-α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt). du.ac.inpeptide.com This orthogonality allows for the selective removal of the Fmoc group at each cycle of amino acid addition without affecting the side-chain protectors, which are only removed during the final cleavage from the resin. peptide.com
When incorporating 4-methyl-DL-tryptophan, several optimizations to the standard Fmoc/tBu protocol are necessary. The electron-donating nature of the 4-methyl group increases the nucleophilicity of the indole (B1671886) ring, making it more susceptible to electrophilic attack and oxidation than the parent tryptophan residue, especially during final acidolytic cleavage. thermofisher.com To prevent modification of the indole ring by carbocations generated from the cleavage of other side-chain protecting groups (e.g., t-butyl cations), the use of a scavenger cocktail is crucial. luxembourg-bio.com
A key optimization is the protection of the indole nitrogen itself. Using Fmoc-4-methyl-DL-Trp(Boc)-OH is strongly recommended to shield the indole from side reactions throughout the synthesis and cleavage steps. sigmaaldrich.comacs.org The Boc group provides steric and electronic protection, minimizing alkylation and oxidation, and is cleanly removed by the final trifluoroacetic acid (TFA) treatment.
| Scavenger | Typical Concentration in TFA | Function | Relevance for 4-Methyl-DL-tryptophan |
|---|---|---|---|
| Triisopropylsilane (TIS) | 2.5% - 5% | Reduces carbocations (e.g., trityl) and prevents indole oxidation. | Highly recommended due to the increased reactivity of the 4-methylated indole ring. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenges t-butyl cations, preventing alkylation of the indole ring. | Essential for preventing side reactions, though prolonged exposure can lead to other tryptophan modifications. sigmaaldrich.comnih.gov |
| Water | 2.5% - 5% | Suppresses t-butylation of the indole ring. | A standard component that helps to hydrolyze carbocations. |
| Thioanisole | 2% - 5% | A soft nucleophile that traps carbocations and prevents side-chain modifications. | Effective scavenger, often used in combination with others for complete protection. nih.gov |
The selection of an appropriate coupling reagent is critical for achieving efficient peptide bond formation without significant side reactions. The 4-methyl group on the tryptophan side chain introduces steric bulk, which can hinder the approach of the activated amino acid to the N-terminal amine of the resin-bound peptide. This necessitates the use of highly efficient coupling reagents.
Commonly used coupling reagents belong to two main classes: aminium/uronium salts (e.g., HBTU, HATU, TBTU) and phosphonium salts (e.g., BOP, PyBOP, PyAOP). bachem.com For sterically hindered residues like 4-methyl-DL-tryptophan, HATU is often preferred due to its superior activation speed and efficiency, which results from the formation of a highly reactive O-acylisourea intermediate. acs.org Carbodiimides such as N,N'-diisopropylcarbodiimide (DIC), when used with additives like OxymaPure or HOBt, also provide a robust and cost-effective method that can minimize racemization. bachem.comacs.org
Since this compound is a racemic mixture, the prevention of epimerization during coupling is a primary concern. Phosphonium-based reagents and the use of additives like OxymaPure are known to suppress racemization effectively. bachem.comacs.org
| Coupling Reagent | Additive | Activation Mechanism | Advantages for 4-Me-DL-Trp | Disadvantages |
|---|---|---|---|---|
| HATU | HOAt (formed in situ) | Forms highly reactive acylisourea | Very high coupling efficiency, suitable for hindered residues. | High cost, potential for side reactions if not used correctly. |
| HBTU/TBTU | HOBt | Forms active ester | Reliable and widely used, good efficiency. bachem.com | Less reactive than HATU for very difficult couplings. |
| DIC | OxymaPure | Forms active ester | Low racemization, soluble urea byproduct (with DIC). bachem.com | Slower reaction kinetics compared to aminium/phosphonium reagents. |
| PyBOP | None | Forms active ester | Low racemization, effective for cyclization. | Produces carcinogenic HMPA as a byproduct. |
The choice of solid support is fundamental to the success of SPPS. The resin's properties, including its polymer matrix, linker, and loading capacity, influence swelling, reaction kinetics, and the conditions required for final peptide cleavage. biosynth.com
For peptides containing acid-sensitive residues like 4-methyl-DL-tryptophan, highly acid-labile resins such as 2-chlorotrityl chloride (2-CTC) resin are highly recommended. uci.eduoup.com The 2-CTC linker allows for the cleavage of the completed peptide under very mild acidic conditions (e.g., 1-2% TFA in dichloromethane), which preserves the integrity of the indole side chain and any other sensitive protecting groups. almacgroup.com
In contrast, the use of Wang resin can be problematic. During the final, harsher TFA cleavage required for this resin, the linker can decompose to form a reactive benzyl cation. nih.govresearchgate.net This cation can then alkylate the electron-rich indole ring of tryptophan or 4-methyl-tryptophan, leading to a significant and often inseparable side product. nih.govresearchgate.netresearchgate.net This side reaction is observed regardless of the scavenger used and the position of the tryptophan residue, unless it is at the C-terminus. nih.govresearchgate.net
Loading of the first amino acid (this compound) onto 2-CTC resin is typically achieved by reacting the Fmoc-amino acid with the resin in the presence of a hindered base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent such as dichloromethane (B109758) (DCM). du.ac.inuci.edu
| Resin Type | Linker Type | Cleavage Condition | Suitability for 4-Me-DL-Trp Peptides |
|---|---|---|---|
| 2-Chlorotrityl Chloride (2-CTC) | Highly acid-labile trityl | Mild (e.g., 1-2% TFA in DCM) | Excellent: Minimizes indole alkylation and degradation due to mild cleavage. uci.edualmacgroup.com |
| Wang Resin | p-alkoxybenzyl alcohol | Harsh (e.g., 95% TFA) | Poor: High risk of indole alkylation by the linker upon cleavage. nih.govresearchgate.netresearchgate.net |
| Rink Amide Resin | Acid-labile Knorr/Rink linker | Harsh (e.g., 95% TFA) | Moderate: Suitable for peptide amides, but the harsh cleavage still poses a risk to the indole ring. Scavengers are essential. |
The repetitive removal of the N-α-Fmoc group is a critical step in each cycle of SPPS. This is typically accomplished by treating the peptide-resin with a 20% solution of a secondary amine base, piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF). chempep.comnih.gov The deprotection occurs via a β-elimination mechanism, releasing the free amine and a dibenzofulvene-piperidine adduct. nih.gov
The kinetics of Fmoc deprotection can be influenced by the local peptide sequence and structure. The increased hydrophobicity of the 4-methyl-DL-tryptophan side chain may promote inter- or intra-chain aggregation, particularly in hydrophobic sequences. nih.gov This aggregation can hinder the access of the deprotection reagent to the Fmoc group, leading to incomplete removal and the formation of deletion sequences. luxembourg-bio.com
To ensure complete deprotection, it is common practice to perform a double deprotection treatment (e.g., 2 x 5-10 minutes). scielo.org.mx The reaction can be monitored by observing the UV absorbance of the released dibenzofulvene-piperidine adduct. nih.gov If aggregation is suspected to be slowing the kinetics, alternative reagents or conditions may be employed. 4-methylpiperidine (B120128) has been shown to be an effective alternative to piperidine, with similar reaction rates. luxembourg-bio.comscielo.org.mx For extremely difficult cases, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in low concentrations (e.g., 2%) in combination with piperidine, although its use increases the risk of side reactions like aspartimide formation. peptide.comluxembourg-bio.com
| Deprotection Reagent | Typical Concentration | Typical Time | Comments |
|---|---|---|---|
| Piperidine | 20% in DMF | 2 x 10 min | Standard reagent, effective but regulated as a controlled substance. luxembourg-bio.comscielo.org.mx |
| 4-Methylpiperidine | 20% in DMF | 2 x 10 min | Excellent, non-regulated alternative with similar or slightly faster kinetics than piperidine. luxembourg-bio.comscielo.org.mx |
| DBU/Piperidine | 2% DBU / 2-5% Piperidine in DMF | Variable (e.g., 2 + 5 min) | Used for aggregated or sterically hindered sequences; increases risk of racemization and other side reactions. peptide.com |
The successful synthesis of peptides containing 4-methyl-DL-tryptophan requires careful control over potential side reactions.
Racemization: Since the starting material is a DL-racemate, this section refers to the epimerization of a specific enantiomer (L or D) once incorporated. The α-proton of an activated amino acid is susceptible to base-catalyzed abstraction, leading to loss of chiral integrity. This is minimized by using coupling additives that suppress racemization (e.g., OxymaPure) and avoiding prolonged pre-activation times or the use of strong, unhindered bases. bachem.comacs.org
Peptide Aggregation: The hydrophobic 4-methyl-tryptophan residue can significantly contribute to the aggregation of the growing peptide chain on the resin. nih.gov Aggregation can lead to incomplete coupling and deprotection reactions. Mitigation strategies include:
Using low-load resins or resins with polyethylene glycol (PEG) linkers that improve solvation. nih.gov
Performing couplings at elevated temperatures (e.g., microwave synthesis).
Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of an amino acid preceding the difficult sequence. chempep.com
Aspartimide Formation: This is a common side reaction in Fmoc SPPS involving aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences. The peptide backbone nitrogen attacks the side-chain ester, forming a cyclic aspartimide intermediate. nih.govchempep.com This can lead to racemization and the formation of β-peptides. While not directly caused by 4-methyl-tryptophan, conditions used to overcome its associated challenges, such as stronger deprotection bases (DBU) or elevated temperatures, can accelerate aspartimide formation. acs.org Adding HOBt or OxymaPure to the deprotection solution can buffer the basicity and reduce this side reaction. acs.org
Indole Oxidation and Alkylation: As previously discussed, the 4-methylated indole ring is highly susceptible to oxidation and alkylation during final TFA cleavage. thermofisher.com The use of an indole-protected derivative (Fmoc-4-methyl-DL-Trp(Boc)-OH) is the most effective preventative measure. sigmaaldrich.com Additionally, a carefully selected scavenger cocktail containing reagents like TIS and EDT is mandatory to quench reactive species generated during cleavage. luxembourg-bio.comnih.gov Re-attachment of the peptide to the resin via the tryptophan side chain has also been reported, which can be minimized by using appropriate scavengers and linkers. thermofisher.com
Solution-Phase Peptide Synthesis Approaches for this compound Oligomers
For the synthesis of short peptides (oligomers) or peptide fragments, solution-phase peptide synthesis (SPPS) offers an alternative to solid-phase methods. This classical approach can be advantageous for large-scale production, as it avoids the use of expensive resins and allows for traditional purification of intermediates at each step.
In a typical solution-phase approach using this compound, the C-terminus of the amino acid is protected as a methyl or benzyl ester, while the N-terminus is protected with the Fmoc group. The indole nitrogen may also be protected with a Boc group to prevent side reactions. acs.org
The synthesis proceeds by coupling this protected monomer with another amino acid that has a free N-terminus. The coupling is mediated by the same types of reagents used in SPPS, such as DIC/OxymaPure or HATU, in an organic solvent. After each coupling step, the product is purified, typically by chromatography or crystallization, to remove excess reagents and byproducts. The Fmoc group is then removed using a base like piperidine or diethylamine in solution, and the resulting dipeptide can be coupled to the next Fmoc-protected amino acid.
Key challenges in the solution-phase synthesis of 4-methyl-DL-tryptophan oligomers include:
Solubility: Protected peptide fragments, especially those containing the hydrophobic 4-methyl-tryptophan residue, may have poor solubility in common organic solvents, complicating both reaction and purification.
Racemization: The risk of racemization during fragment coupling is a significant concern. Activating the C-terminus of a peptide fragment can lead to epimerization, a problem that is often mitigated by activating fragments with a C-terminal glycine or by using specialized, low-racemization coupling reagents. peptide.com
Recent developments have explored aqueous or biphasic reaction conditions for solution-phase synthesis, which can be more environmentally friendly and sometimes aid in product isolation. acs.orgresearchgate.net For instance, coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have been used for amide bond formation in aqueous media. acs.org
Advanced Peptide Assembly Techniques
The incorporation of non-canonical amino acids like 4-methyl-DL-tryptophan into peptide chains often requires advanced assembly techniques to overcome challenges such as steric hindrance, altered reactivity, and potential side reactions. These methods are crucial for the successful synthesis of complex peptides and peptidomimetics containing this modified residue.
Segment Coupling Strategies for Complex Peptides Incorporating 4-Methyl-DL-tryptophan
The synthesis of large or complex peptides is often challenging via a linear, stepwise solid-phase peptide synthesis (SPPS) approach due to cumulative-coupling inefficiencies. Segment coupling, or convergent synthesis, offers an alternative by synthesizing smaller, protected peptide fragments which are then joined together. The incorporation of 4-methyl-DL-tryptophan into a peptide sequence can influence the choice of a segment coupling strategy.
The increased hydrophobicity imparted by the 4-methyl group on the tryptophan indole ring can decrease the solubility of protected peptide fragments, a common challenge in segment-based synthesis. This may necessitate the use of specialized solvents or the incorporation of solubilizing tags.
Key considerations for segment coupling with 4-methyl-DL-tryptophan containing fragments include:
Choice of C-terminal residue for activation: To minimize the risk of racemization, segments are typically designed with a C-terminal glycine or proline. When the 4-methyl-DL-tryptophan residue is at the C-terminus of a fragment, specialized coupling reagents and conditions must be employed to suppress epimerization.
Protecting group strategy: An orthogonal protecting group scheme is essential. The use of the Fmoc group for N-terminal protection is standard, but side-chain protecting groups must be carefully chosen to withstand the conditions of fragment coupling and subsequent deprotection steps without being prematurely removed.
Coupling reagents: The selection of coupling reagents is critical for efficient condensation of peptide segments. Reagents that minimize racemization, such as carbodiimides in the presence of additives like ethyl cyano(hydroxyimino)acetate (Oxyma), are often preferred.
Table 1: Comparison of Peptide Assembly Strategies
| Strategy | Description | Advantages for 4-Me-DL-Trp Peptides | Disadvantages for 4-Me-DL-Trp Peptides |
| Linear Stepwise SPPS | Amino acids are added one by one to the growing peptide chain on a solid support. | Simpler to automate; easier purification of the final product. | Potential for incomplete reactions with long sequences; aggregation due to hydrophobicity of 4-Me-DL-Trp. |
| Convergent/Segment Coupling | Protected peptide fragments are synthesized separately and then coupled together. | Easier purification of intermediate fragments; potentially higher overall yield for long peptides. | Poor solubility of protected fragments containing hydrophobic 4-Me-DL-Trp; risk of racemization at the C-terminal residue of the activated fragment. |
Late-Stage Functionalization (LSF) of Peptides Containing 4-Methyl-DL-tryptophan
Late-stage functionalization (LSF) is a powerful strategy for modifying peptides after their primary sequence has been assembled. This approach allows for the introduction of diverse functionalities without the need to synthesize a new peptide from scratch for each modification. nih.gov The indole ring of tryptophan is a common target for LSF due to its unique electronic properties. nih.gov
The presence of a methyl group at the C4 position of the indole ring in 4-methyl-DL-tryptophan significantly influences the regioselectivity of LSF reactions. The C4 position is blocked, directing modifications to other positions on the indole ring, primarily C2, C6, and C7. The electron-donating nature of the methyl group can also activate the indole ring towards certain electrophilic substitutions.
Several LSF methods developed for tryptophan can be applied to peptides containing 4-methyl-DL-tryptophan:
C2-Alkylation: Photocatalytic methods can achieve C2-alkylation of tryptophan residues, and this selectivity is expected to be retained with the 4-methyl derivative.
N1-Allylation: Organocatalyzed allylation at the N1 position of the indole ring with Morita–Baylis–Hillman (MBH) carbonates is a viable strategy that is unaffected by substitution at the C4 position. nih.govrsc.org
Intramolecular Cyclization: Peptides containing 4-methyl-DL-tryptophan and a suitable internal nucleophile (like a nearby cysteine or methionine transformed into a sulfonium) can undergo intramolecular cyclization under UV irradiation, leading to constrained peptide structures. rsc.org The regioselectivity of this cyclization on the indole ring would be directed away from the C4 position. rsc.org
Table 2: Potential Late-Stage Functionalization Reactions on 4-Methyl-DL-tryptophan Peptides
| Position | Reaction Type | Reagents/Conditions | Potential Application |
| C2 | C-H Alkylation | Photocatalysis, radical precursors | Introduction of functional handles, property modulation. |
| C6/C7 | C-H Arylation | Transition metal catalysis (e.g., Rh, Pd) | Introduction of aromatic moieties for structural studies. |
| N1 | N-H Allylation | Tertiary amine catalysis, MBH carbonates | Bioconjugation, peptide stapling. nih.govrsc.org |
Design and Synthesis of Peptidomimetics Incorporating 4-Methyltryptophan Scaffolds
Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability against proteolytic degradation and better bioavailability. nih.govnih.gov The incorporation of 4-methyltryptophan into peptidomimetic scaffolds can serve several purposes, including constraining the peptide backbone, mimicking a specific secondary structure, or probing interactions with a biological target.
There are two primary approaches to designing peptidomimetics:
Medicinal Chemistry Approach: Parts of a known active peptide are systematically replaced with non-peptidic moieties. nih.gov
Biophysical Approach: A hypothesis about the bioactive conformation of a peptide is used to design a scaffold that presents the key side chains in the correct spatial orientation. nih.gov
The 4-methyltryptophan scaffold can be utilized in several ways:
Constrained Analogues: The methyl group can introduce steric constraints that favor a particular backbone conformation. This can pre-organize the peptidomimetic for binding to its target, potentially increasing affinity.
Alpha-Helix Mimetics: The bulky, hydrophobic nature of the 4-methylindole (B103444) side chain can be positioned on a non-peptidic scaffold to mimic the presentation of key residues on one face of an alpha-helix. wustl.edu
Probing Hydrophobic Pockets: The 4-methyl group provides an additional hydrophobic contact point that can be used to probe and enhance binding to hydrophobic pockets in target proteins.
The synthesis of such peptidomimetics often involves solid-phase techniques, where the 4-methyltryptophan scaffold is either built upon the resin or incorporated as a pre-formed cassette. researchgate.net For example, a cyclic peptidomimetic can be synthesized on-resin, where a linear precursor containing 4-methyltryptophan is assembled and then cyclized before cleavage from the solid support.
Applications of Fmoc 4 Methyl Dl Tryptophan in Biochemical and Biomedical Research
Design and Synthesis of Peptide-Based Probes Utilizing 4-Methyl-DL-tryptophan
The incorporation of 4-methyl-DL-tryptophan into peptides provides a powerful method for creating probes to study biological processes. The Fmoc protecting group on the alpha-amino group makes it particularly suitable for use in automated solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain on a solid support. ejbiotechnology.infoscielo.org.mxnih.gov The methyl group at the 4-position of the indole (B1671886) ring offers unique steric and electronic properties that can be exploited in probe design.
Tryptophan is the most fluorescent natural amino acid, and its intrinsic fluorescence is highly sensitive to the local microenvironment, making it a valuable intrinsic probe for studying protein structure and dynamics. nih.govmdpi.com Tryptophan analogs, including methylated versions, are developed to have improved photophysical properties over the native amino acid, which can have a relatively low quantum yield and complex fluorescence decay kinetics. nih.gov The fluorescence of the tryptophan indole ring, characterized by its excitation and emission wavelengths, is strongly influenced by the polarity of its surroundings. nih.govmdpi.com This sensitivity allows researchers to monitor changes in protein conformation, binding events, and folding pathways.
By replacing a native tryptophan with 4-methyl-tryptophan, or introducing it at a specific site, scientists can create a probe to report on the local environment within a biomolecule. Changes in fluorescence intensity or shifts in the emission maximum can indicate alterations in the protein's structure or its interaction with other molecules. Fluorinated tryptophan analogs, for example, have been used as dual NMR and fluorescent probes to study protein microenvironments. researchgate.net
| Fluorophore Property | Typical Observation | Application in Environmental Sensitivity |
|---|---|---|
| Emission Wavelength (λem) | Shifts to shorter wavelengths (blue shift) in nonpolar environments; shifts to longer wavelengths (red shift) in polar environments. | Detecting protein folding/unfolding, ligand binding, or membrane insertion. nih.gov |
| Fluorescence Quantum Yield (QY) | Often increases in more rigid or nonpolar environments. | Quantifying binding interactions and conformational changes. nih.gov |
| Fluorescence Lifetime | Changes based on the proximity of quenching groups and the local environment. | Providing dynamic information about protein structure and flexibility. |
Fmoc-4-methyl-DL-tryptophan is readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. ejbiotechnology.info This allows for the precise placement of the modified amino acid within a peptide designed for a specific biological target, such as a receptor or enzyme. These peptide-based bioconjugates can act as targeted probes. For example, a peptide containing 4-methyl-tryptophan could be designed to bind to a specific cancer cell receptor. The fluorescent properties of the tryptophan analog would then allow for visualization and tracking of the peptide's interaction with the cells using fluorescence microscopy. mdpi.com This approach has been used to visualize the subcellular localization and distribution of peptide toxins in cancer cells. mdpi.com
Investigation of Enzyme-Substrate Interactions and Metabolic Pathways
The structural similarity of 4-methyl-DL-tryptophan to natural tryptophan allows it to interact with enzymes that recognize or metabolize tryptophan. This interaction can be used to probe the active sites of these enzymes or to modulate their activity, providing insights into metabolic pathways.
The primary route for tryptophan degradation in humans is the kynurenine (B1673888) pathway, which is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). nih.gov These enzymes are crucial in regulating immune responses and have become targets for therapeutic intervention. Tryptophan analogs can act as inhibitors or alternative substrates for these enzymes. For instance, the non-metabolizable analog alpha-methyl-tryptophan has been shown to stabilize the active tetrameric form of TDO, leading to increased tryptophan degradation. nih.gov Studies using methyl-DL-tryptophan have been employed to investigate the modulation of tryptophan catabolism, which is a key mechanism in creating immune tolerance. researchgate.netresearchgate.netnih.gov The ability of such analogs to interfere with this pathway makes them valuable tools for studying its role in both health and disease.
| Enzyme | Function | Interaction with Tryptophan Analogs |
|---|---|---|
| Indoleamine 2,3-dioxygenase (IDO) | Rate-limiting enzyme in the kynurenine pathway, involved in immune tolerance. nih.gov | Analogs can act as competitive inhibitors, blocking the breakdown of tryptophan and modulating immune responses. |
| Tryptophan 2,3-dioxygenase (TDO) | Primarily hepatic enzyme that catabolizes tryptophan, regulating systemic tryptophan levels. nih.govnih.gov | Analogs like alpha-methyl-tryptophan can bind to and stabilize the enzyme, affecting its activity and overall tryptophan homeostasis. nih.gov |
Beyond catabolism, tryptophan is the essential precursor for the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). fu-berlin.defrontiersin.orgsigmaaldrich.com The rate-limiting step in this pathway is catalyzed by the enzyme tryptophan hydroxylase (TPH). fu-berlin.desigmaaldrich.com Tryptophan analogs can be used to study this process. For example, α-methyl-tryptophan is a known substrate for TPH and is converted in vivo to α-methyl-serotonin, which is not a substrate for the degrading enzyme monoamine oxidase (MAO). nih.gov This allows it to be used as a tracer to measure the rate of serotonin synthesis in the brain using techniques like positron emission tomography (PET). nih.gov By extension, 4-methyl-DL-tryptophan can be used in similar studies to investigate how modifications to the indole ring affect substrate recognition and turnover by the enzymes of the serotonin pathway, providing a deeper understanding of neurotransmitter synthesis and regulation. chemimpex.com
Development of Novel Peptide Therapeutics and Drug Candidates
The unique properties of 4-methyl-DL-tryptophan make it an attractive component for the design of new peptide-based drugs. nih.gov Peptides are an emerging class of therapeutics for a variety of diseases, including neurodegenerative conditions and cancer. nih.govrsc.org Incorporating unnatural amino acids like 4-methyl-tryptophan can confer several advantages:
Increased Proteolytic Stability: The methyl group can provide steric hindrance, making the peptide more resistant to degradation by proteases in the body. This can increase the peptide's in vivo half-life.
Enhanced Binding Affinity: The modified indole ring can form more favorable interactions (e.g., hydrophobic or van der Waals) with a biological target, leading to higher potency. The unique properties of the tryptophan indole ring are known to be important for protein-protein interactions. nih.gov
Conformational Constraint: The methyl group can help to lock the peptide into a specific bioactive conformation, improving its efficacy and selectivity.
By combining a cell-penetrating peptide sequence with a protein-mimetic sequence containing 4-methyl-tryptophan, researchers can design potent inhibitors of protein-protein interactions that are central to disease pathways. nih.govrsc.org This strategy is being actively explored for developing next-generation therapeutics for complex diseases.
Structure-Activity Relationship (SAR) Investigations with 4-Methyltryptophan Analogs
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. wikipedia.org By systematically modifying a compound and evaluating the resulting changes in efficacy, researchers can identify the key chemical motifs responsible for its function. wikipedia.org The use of 4-methyltryptophan and other tryptophan analogs is a powerful tool in the SAR analysis of bioactive peptides.
The introduction of a methyl group at the 4-position of the tryptophan indole ring can influence a peptide's interaction with its biological target. This modification can alter the hydrophobicity, aromaticity, and conformational preferences of the peptide backbone. For example, in the development of antimicrobial peptides (AMPs), the replacement of native tryptophan residues with modified versions, such as 5-methyl tryptophan, has been shown to enhance antibacterial activity. nih.gov These studies demonstrate that even minor modifications to the tryptophan side chain can significantly impact the peptide's therapeutic potential. nih.gov Similarly, SAR studies on somatostatin analogs have utilized non-natural amino acids to restrict conformational flexibility and enhance binding affinity to specific somatostatin receptors. mdpi.com The findings from such research are crucial for the rational design of new therapeutic agents with improved potency and selectivity.
| Modification | Peptide Class | Observed Effect on Activity | Reference |
| 5-Methyl Tryptophan Substitution | Antimicrobial Peptide (NCR169C) | Enhanced antimicrobial activity against several ESKAPE pathogens. | nih.gov |
| Halogenation of Tryptophan | RGD Peptides | Increased affinity toward integrin αvβ3 and enhanced selectivity. | acs.org |
| 5-Methoxy Tryptophan Analog | Antihypertensive Peptides | Exhibited potent antihypertensive activity in rats. | nih.gov |
| D-4-Methylphenylalanine Incorporation | Formyl Peptide Receptor 1 Antagonists | Contributed to anti-inflammatory activity. | researchgate.net |
Enhanced Peptide Properties (e.g., Increased Cell Permeability, Resistance to Enzymatic Degradation) through 4-Methyl-DL-tryptophan Incorporation
A major challenge in peptide-based drug development is their typically poor metabolic stability and limited ability to cross cell membranes. Chemical modifications, such as the incorporation of unnatural amino acids like 4-methyl-DL-tryptophan, are employed to overcome these limitations. nih.gov
The tryptophan side chain is known to play a critical role in the interaction of peptides with cell membranes. frontiersin.orgnih.govresearchgate.net The indole ring often acts as a membrane anchor, facilitating the entry of the peptide into the cell. nih.gov Methylation of the indole ring can enhance the hydrophobicity of the side chain, potentially leading to stronger membrane interactions and improved cell permeability. Furthermore, the introduction of non-native structures can confer resistance to enzymatic degradation. Proteases, the enzymes responsible for breaking down proteins and peptides, often have high specificity for natural amino acid sequences. The steric hindrance provided by the methyl group in 4-methyltryptophan can prevent recognition and cleavage by these enzymes, thereby increasing the peptide's half-life in vivo. N-methylation is another common strategy used to stabilize peptide conformations and improve metabolic stability and bioavailability. acs.org
Application in Antimicrobial, Antifungal, Antitumor, and Anti-inflammatory Peptide Research
The unique properties of 4-methyltryptophan make it a valuable component in the design of peptides for a range of therapeutic applications.
Antimicrobial and Antifungal Research: The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. nih.govmdpi.com Tryptophan-rich antimicrobial peptides (AMPs) are a promising class of therapeutics known for their potent activity against bacteria and fungi. mdpi.comnih.gov Studies have shown that substituting tryptophan residues in AMPs can enhance their antimicrobial activity without significantly increasing toxicity to host cells. mdpi.com The incorporation of tryptophan analogs can improve the peptide's ability to disrupt microbial membranes, a common mechanism of action for AMPs. frontiersin.orgnih.gov For instance, certain tryptophan-containing peptides have demonstrated high efficacy against fungal pathogens like Candida albicans and Aspergillus fumigatus, in some cases proving more potent than conventional antifungal drugs like fluconazole. mdpi.com
Antitumor Research: Tryptophan metabolism plays a crucial role in cancer progression and immune evasion. nih.govnih.gov Tumors often upregulate enzymes like indoleamine-2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO2), which deplete local tryptophan levels and produce metabolites that suppress the anti-tumor immune response. nih.govnih.gov Consequently, analogs of tryptophan, such as 1-methyl-tryptophan, have been developed as inhibitors of these enzymes to restore anti-tumor immunity. nih.govresearchgate.net Incorporating 4-methyltryptophan into peptides designed to target cancer cells is an area of active research, with the goal of creating agents that can directly kill tumor cells or modulate the tumor microenvironment. youtube.com
Anti-inflammatory Research: Chronic inflammation is implicated in a wide range of diseases. nih.gov The tryptophan metabolic pathway also plays a significant role in regulating inflammation. nih.govnih.gov Specific tryptophan-containing dipeptides, such as tryptophan-methionine (WM), have been shown to suppress the activation of microglia, the primary immune cells of the brain. mdpi.com In animal models of Alzheimer's disease, oral administration of WM peptide reduced the production of inflammatory cytokines, decreased Aβ deposition, and improved memory. mdpi.com This suggests that peptides incorporating 4-methyltryptophan could be designed to have potent anti-inflammatory effects, potentially by modulating microglial activity or other inflammatory pathways.
Protein Engineering and Functional Studies
Beyond peptide synthesis, 4-methyl-DL-tryptophan is a powerful tool for protein engineering. Its site-specific incorporation into proteins allows for detailed investigations of protein structure, function, and dynamics.
Site-Directed Incorporation of 4-Methyl-DL-tryptophan into Proteins via Unnatural Amino Acid Mutagenesis
The ability to incorporate unnatural amino acids (UAAs) at specific positions in a protein sequence provides a precise method for probing and engineering protein function. fsu.edunih.gov The most common technique for this is nonsense suppression mutagenesis. fsu.edu This method involves mutating the codon for the amino acid of interest to a stop codon, typically the amber codon (TAG). fsu.edu The cell is then supplied with an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). This aaRS/tRNA pair is "orthogonal," meaning it does not interact with the cell's endogenous synthetases or tRNAs. rice.edu The engineered aaRS is specifically designed to recognize and charge its tRNA with the desired UAA, in this case, 4-methyltryptophan. When the ribosome encounters the amber stop codon during protein synthesis, the charged orthogonal tRNA inserts 4-methyltryptophan, allowing translation to continue and producing a protein with the UAA at a single, defined site. core.ac.uk Researchers have successfully evolved variants of tryptophanyl-tRNA synthetase (TrpRS) that can efficiently charge its tRNA with various tryptophan analogs, including methyl-tryptophans, for incorporation into proteins in E. coli. rice.eduanu.edu.au
Probing Protein Structure and Dynamics with 4-Methyl-DL-tryptophan as a Reporter Group
Once incorporated into a protein, 4-methyltryptophan can serve as a biophysical probe to report on the local environment and conformational changes. The fluorescence of the native tryptophan indole ring is highly sensitive to its surroundings, making it a widely used intrinsic probe of protein structure. acs.org The introduction of a methyl group modifies these fluorescent properties, providing a unique spectral signature.
By replacing a native tryptophan with 4-methyltryptophan, researchers can study specific regions of a protein without interference from other tryptophan residues. For example, the replacement of a key tryptophan in Enhanced Cyan Fluorescent Protein (ECFP) with methyl-tryptophan analogs resulted in ECFP variants with altered spectral features, demonstrating the utility of this approach for modifying protein properties and creating new biological tools. rice.edu Similarly, fluorinated tryptophan analogs are frequently used as probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ehu.esresearchgate.netresearchgate.net The fluorine atom provides a sensitive and background-free NMR signal that can be used to monitor protein-ligand interactions, conformational changes, and protein dynamics with high precision. anu.edu.aunih.gov The principles learned from these fluorinated analogs can be extended to other modified tryptophans like 4-methyltryptophan, which can act as a subtle probe for NMR or other spectroscopic techniques to elucidate detailed structural and dynamic information.
Analytical and Spectroscopic Characterization of Fmoc 4 Methyl Dl Tryptophan and Its Bioconjugates
Mass Spectrometry Techniques for Structural Elucidation and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for the analysis of Fmoc-protected amino acids, providing precise molecular weight determination and structural information through fragmentation analysis.
Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry is a soft ionization technique ideal for analyzing large and fragile biomolecules like Fmoc-amino acids and peptides without causing significant fragmentation. It is highly effective for confirming the molecular weight of Fmoc-4-methyl-DL-tryptophan and assessing the purity of a sample.
In ESI-MS, the analyte is ionized to form multiply charged ions, and their mass-to-charge (m/z) ratio is measured. For this compound (C₂₇H₂₄N₂O₄), the expected monoisotopic mass is approximately 440.17 Da. ESI-TOF analysis would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 441.18. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed. The high accuracy of TOF analyzers allows for the confirmation of the elemental composition.
Purity assessment is achieved by screening for the presence of common impurities that can arise during synthesis. These include the free amino acid (4-methyl-DL-tryptophan), dipeptides formed during the Fmoc protection step, or byproducts from the degradation of the Fmoc group. merckmillipore.comajpamc.com Each of these impurities would present a distinct peak in the mass spectrum, allowing for their identification and relative quantification.
Table 1: Expected Ion Species for this compound in ESI-MS
| Ion Species | Description | Approximate m/z |
|---|---|---|
| [M+H]⁺ | Protonated molecule | 441.18 |
| [M+Na]⁺ | Sodium adduct | 463.16 |
| [M+K]⁺ | Potassium adduct | 479.13 |
Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural elucidation. In an MS/MS experiment, a specific ion (e.g., the [M+H]⁺ ion of a peptide containing this compound) is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide sequence and structural information.
The fragmentation of Fmoc-protected peptides is well-characterized. A prominent fragmentation pathway involves the cleavage of the Fmoc group, often resulting in a characteristic fragment at m/z 179 corresponding to dibenzofulvene or m/z 197 for the fluorenylmethyloxycarbonyl cation. nih.gov
When incorporated into a peptide, the 4-methyl-tryptophan residue itself can direct fragmentation, especially in studies involving radical cations. Research on tryptophan-containing peptide radical cations has revealed specific cleavage patterns, such as the facile cleavage of the Cβ–Cγ bond of the tryptophan side chain. nih.govacs.org This results in a neutral loss of the indole-containing portion. For a 4-methyl-tryptophan residue, this would correspond to a neutral loss of approximately 130 Da. These specific fragmentation pathways are crucial for mechanistic studies, such as investigating oxidative damage or the behavior of peptides in radical-mediated processes. nih.govacs.orgacs.org
Table 2: Common Fragment Ions in Tandem MS of Peptides Containing this compound
| Fragment Ion Type | Description | Significance |
|---|---|---|
| b- and y-ions | Cleavage along the peptide backbone | Provides amino acid sequence information |
| Fmoc-related ions (e.g., m/z 179) | Cleavage of the Fmoc protecting group | Confirms the presence of the N-terminal protection |
| Side-chain fragments | Cleavage of the 4-methyl-indole side chain | Provides structural information about the specific amino acid residue |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis
NMR spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules and for studying their conformation and interactions in solution.
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide detailed information about the chemical environment of each atom in a molecule. For this compound, the NMR spectra will contain characteristic signals for the Fmoc group, the amino acid backbone, and the 4-methyl-indole side chain.
In the ¹H NMR spectrum, the aromatic protons of the fluorenyl group typically appear in the range of 7.2-7.9 ppm. The protons of the indole (B1671886) ring of tryptophan will also be in the aromatic region, with their specific shifts influenced by the methyl group at the 4-position. The methyl group itself would likely produce a singlet peak around 2.3-2.5 ppm. The protons on the α-carbon and β-carbon of the amino acid backbone will appear further upfield.
In the ¹³C NMR spectrum, distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the Fmoc group, and the aromatic carbons of the indole ring will be observed. The presence and position of the signal for the methyl carbon attached to the indole ring provide definitive confirmation of the 4-methyl substitution. Comparing the experimental spectra with data from similar known compounds, such as Fmoc-Tryptophan, allows for complete structural assignment and verification. rsc.org
Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts (δ) for Key Groups in this compound (in CDCl₃)
| Group | Atom Type | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Fmoc | Aromatic CH | 7.2 - 7.9 | 120 - 144 |
| Fmoc | CH, CH₂ | 4.2 - 4.5 | 47, 67 |
| Indole | Aromatic CH | 6.8 - 7.5 | 110 - 138 |
| Indole | 4-CH₃ | ~2.4 | ~20 |
| Backbone | α-CH | ~4.6 | ~54 |
| Backbone | β-CH₂ | ~3.4 | ~28 |
When this compound is incorporated into larger bioconjugates, such as peptides or peptide nucleic acids (PNAs), solution NMR becomes a powerful tool to study higher-order structures and intermolecular interactions. The indole ring of tryptophan is known to participate in π-π stacking interactions, which can drive the self-assembly of peptides into organized nanostructures like fibers or spheres. nih.govcnr.it
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable. NOESY experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected by covalent bonds. The observation of intermolecular NOEs between aromatic protons of different peptide chains provides direct evidence of self-assembly and can be used to determine the specific arrangement of the molecules within the aggregate. Changes in chemical shifts and line broadening in ¹H NMR spectra upon aggregation can also be used to monitor the self-assembly process and determine critical aggregation concentrations. manchester.ac.uk
Chromatographic Methods for Separation and Quantification in Research Samples
Chromatographic techniques are essential for both the purification of this compound after synthesis and for its quantification in complex mixtures. High-Performance Liquid Chromatography (HPLC) is the most commonly used method.
Reversed-phase HPLC (RP-HPLC) is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). google.com The retention of this compound is governed by its hydrophobicity, which is conferred by both the Fmoc group and the methylated indole side chain. A UV detector is commonly used for quantification, as the fluorenyl and indole groups are strong chromophores, typically monitored at wavelengths around 220 nm or 254 nm. rsc.org
Since this compound is a racemic mixture (DL), chiral chromatography is necessary to separate the D- and L-enantiomers. This is crucial for applications where stereochemistry is important. Chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides (e.g., teicoplanin) or polysaccharides, are effective for resolving Fmoc-protected amino acid enantiomers. sigmaaldrich.comphenomenex.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. sigmaaldrich.commdpi.com
Table 4: Typical HPLC Conditions for the Analysis of this compound
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity; Purity analysis and quantification |
| Chiral Stationary Phase (e.g., Teicoplanin-based) | Separation of D and L enantiomers | |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% TFA | Elution of the compound from the column |
| Flow Rate | 0.5 - 1.5 mL/min | Standard analytical flow rate |
| Detection | UV at 220 nm or 254 nm | Detection and quantification |
| Column Temperature | 25 - 40 °C | To ensure reproducible retention times |
High-Performance Liquid Chromatography (HPLC) (e.g., RP-HPLC, Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of Fmoc-protected amino acids. It is widely used to assess the purity of this compound and to monitor its incorporation into peptides during solid-phase peptide synthesis (SPPS).
Reversed-Phase HPLC (RP-HPLC) is the most common mode used for purity determination. The hydrophobic Fmoc group and the indole side chain allow for strong retention on nonpolar stationary phases, such as C18. Separation is typically achieved using a gradient of an organic solvent (like acetonitrile) in an aqueous mobile phase, often containing an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. The high molar absorptivity of the Fmoc group provides sensitive UV detection, usually at wavelengths around 265 nm or 280 nm.
Chiral HPLC is essential for resolving the D- and L-enantiomers of 4-methyl-DL-tryptophan. Since this compound is a racemic mixture, separating the enantiomers is crucial for applications where stereochemistry is critical. This can be accomplished using a chiral stationary phase (CSP). Polysaccharide-based CSPs, for instance, are effective in separating a wide range of enantiomers, including amino acid derivatives. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase, leading to different retention times for the D and L forms. Alternatively, chiral resolution can be performed after the removal of the Fmoc group, using methods developed for native amino acids. nih.gov
| Parameter | RP-HPLC (Purity) | Chiral HPLC (Enantiomeric Separation) |
|---|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |
| Mobile Phase A | 0.1% TFA in Water | Hexane/Ethanol or Polar Organic Mobile Phase |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Isocratic or Gradient with Modifier (e.g., DEA) |
| Gradient | 5% to 95% B over 30 min | Typically Isocratic |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at 265 nm or 280 nm | UV at 280 nm |
Gas Chromatography (GC) Applications in Amino Acid Analysis
Gas Chromatography (GC) is a powerful technique for amino acid analysis but is generally not suitable for the direct analysis of intact Fmoc-protected amino acids like this compound. The high molecular weight, polarity, and low volatility of these compounds prevent them from being readily vaporized without thermal decomposition.
However, GC, particularly when coupled with Mass Spectrometry (GC-MS), is frequently used for the analysis of the core amino acid after cleavage of the protecting group and subsequent derivatization. To make 4-methyl-DL-tryptophan amenable to GC analysis, it must first be hydrolyzed from any peptide or bioconjugate and the Fmoc group must be removed. The resulting free amino acid is then converted into a volatile derivative. A common derivatization strategy is silylation, where active hydrogens (on the carboxyl and amino groups) are replaced with trimethylsilyl (B98337) (TMS) groups. nih.govnih.gov This procedure reduces the polarity and increases the volatility of the analyte, allowing it to be separated on a GC column and detected by MS. This approach is highly sensitive and provides structural information, making it valuable for metabolic studies involving tryptophan and its analogs. nih.govnih.gov
Fluorescence Spectroscopy for Environmental Sensing and Interaction Profiling
The indole side chain of tryptophan and its derivatives is intrinsically fluorescent, making it a valuable spectroscopic probe for studying protein structure, dynamics, and interactions. acs.org
Indole Fluorescence Properties of 4-Methyl-DL-tryptophan and Sensitivity to Local Environment
Like native tryptophan, the fluorescence of 4-methyl-DL-tryptophan originates from its indole side chain. The photophysical properties, however, are subtly influenced by the addition of the methyl group at the 4-position. The fluorescence of the indole chromophore is highly sensitive to the polarity of its local environment. acs.orgnih.gov
In a polar, aqueous environment, the emission maximum (λem) of tryptophan is typically around 350 nm when excited at approximately 280 nm. nih.gov When the indole side chain is moved to a nonpolar, hydrophobic environment, such as the interior of a folded protein, two changes are typically observed:
A blue shift in the emission maximum to shorter wavelengths (e.g., 330-340 nm).
An increase in the fluorescence quantum yield.
This sensitivity arises from the larger dipole moment of the indole ring in its excited state compared to its ground state. nih.gov Polar solvents can stabilize the excited state, lowering its energy and resulting in a red-shifted emission. In nonpolar environments, this stabilization is absent, leading to a higher-energy emission (blue shift). The methyl group on 4-methyl-tryptophan can further modulate these properties through electronic and steric effects, although the fundamental sensitivity to the environment remains. This makes the 4-methyl-tryptophan moiety a useful reporter for probing binding events or conformational changes in bioconjugates.
Quantum Yield and Spectral Shift Analysis in Peptide Contexts
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For tryptophan in water at room temperature, the quantum yield is approximately 0.13. aatbio.com This value can change dramatically when tryptophan is incorporated into a peptide or protein, ranging from near zero to over 0.3. acs.org
Several factors within a peptide context can influence the quantum yield and emission spectrum of a 4-methyl-tryptophan residue:
Solvent Exposure: A residue on the surface of a peptide exposed to water will have a lower quantum yield and a red-shifted emission compared to one buried in a hydrophobic core.
Quenching: Nearby functional groups can quench the fluorescence. For instance, protonated amino groups (like lysine (B10760008) or histidine), carboxyl groups (aspartic or glutamic acid), and peptide bonds can act as quenchers, reducing the quantum yield. acs.org
Energy Transfer: The Fmoc group itself is fluorescent and absorbs light in a similar region to tryptophan. This can lead to complex photophysical behavior, including Förster Resonance Energy Transfer (FRET) if the distance and spectral overlap are favorable. More commonly, the Fmoc group may act as a quencher, complicating direct fluorescence measurements of the intact Fmoc-amino acid.
Therefore, analyzing the spectral shifts and changes in quantum yield after removing the Fmoc group and incorporating 4-methyl-tryptophan into a peptide provides detailed insights into the local microenvironment of the residue and its interactions with other molecules. nih.gov
| Property | Tryptophan (in Water) | Inferred for 4-Methyl-Tryptophan (in Nonpolar Environment) |
|---|---|---|
| Excitation Max (λex) | ~280 nm nih.gov | ~280-285 nm |
| Emission Max (λem) | ~350 nm nih.gov | Blue-shifted (e.g., < 340 nm) |
| Quantum Yield (ΦF) | ~0.13 aatbio.com | Increased (e.g., > 0.2) |
Other Spectroscopic Techniques (e.g., Infrared Spectroscopy) for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for confirming the presence of key functional groups within a molecule. For this compound, the IR spectrum provides a characteristic fingerprint corresponding to its distinct chemical moieties. Fourier-transform infrared (FTIR) spectroscopy is commonly used to identify the structural components of Fmoc-protected amino acids and peptides. researchgate.netacs.orgresearchgate.net
The key vibrational bands expected in the IR spectrum of this compound include:
Fmoc Group: Strong absorptions from the aromatic rings, including C=C stretching around 1600 cm⁻¹ and C-H stretching above 3000 cm⁻¹.
Urethane (B1682113) Linkage: A prominent C=O (carbonyl) stretching band, typically around 1720 cm⁻¹, is characteristic of the carbamate (B1207046) functional group. An N-H stretching band may also be visible around 3300 cm⁻¹.
Carboxylic Acid: A broad O-H stretching band from 2500-3300 cm⁻¹ and another strong C=O stretching band around 1710 cm⁻¹, which may overlap with the urethane carbonyl peak.
Indole Ring: An N-H stretching vibration from the indole ring is expected around 3400 cm⁻¹. C-H bonds on the ring will also contribute to the spectrum.
By analyzing the presence and position of these characteristic peaks, IR spectroscopy can rapidly confirm the successful synthesis and purification of the compound, ensuring that both the Fmoc protecting group and the amino acid structure are intact. okstate.edu
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretch | ~3400 |
| Urethane N-H | Stretch | ~3300 |
| Aromatic C-H | Stretch | ~3000-3100 |
| Carboxylic Acid O-H | Stretch (Broad) | ~2500-3300 |
| Urethane C=O | Stretch | ~1720 |
| Carboxylic Acid C=O | Stretch | ~1710 |
| Aromatic C=C | Stretch | ~1600, ~1450 |
Computational and Theoretical Studies on Fmoc 4 Methyl Dl Tryptophan Containing Systems
Molecular Modeling and Docking Simulations
Molecular modeling and docking are powerful computational tools for predicting how peptides incorporating modified amino acids will behave on a molecular level. These methods provide insights into structure, assembly, and interaction with biological targets.
Prediction of Molecular Interactions with Biological Receptors and Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor, such as a protein or enzyme). This method is crucial for understanding how the inclusion of 4-methyl-DL-tryptophan might alter a peptide's binding affinity and specificity.
The introduction of a methyl group to the tryptophan indole (B1671886) ring can influence interactions in several ways:
Steric Effects: The additional bulk of the methyl group can create a more snug fit into a hydrophobic pocket of a receptor, potentially increasing binding affinity. Conversely, it could also cause steric hindrance, preventing optimal binding.
Hydrophobic Interactions: The methyl group enhances the hydrophobicity of the tryptophan side chain, which can strengthen interactions with nonpolar regions of a binding site.
Cation-π Interactions: Tryptophan is often involved in cation-π interactions within protein structures. The electron-donating nature of the methyl group can subtly modify the electronic properties of the indole ring, potentially modulating the strength of these interactions.
Docking simulations can quantify these effects by calculating a "docking score," an estimation of the binding free energy. By comparing the docking scores of a native peptide versus one containing 4-methyl-DL-tryptophan, researchers can predict whether the modification is likely to be beneficial for receptor binding. For instance, studies on various peptide-protein complexes have shown that computational models can effectively predict binding affinities by analyzing characteristics at the interaction interface, such as hydrogen bonds and solvent-accessible surface area researchgate.netmdpi.com.
| Computational Technique | Application in 4-Methyl-DL-tryptophan Peptide Research | Predicted Outcomes |
| Molecular Docking | Simulating the binding of a 4-methyl-DL-tryptophan peptide to a target receptor (e.g., enzyme active site). | Binding pose, binding affinity (score), identification of key interacting residues. |
| Virtual Screening | Docking a library of peptides containing 4-methyl-DL-tryptophan against a specific biological target. | Identification of lead peptide candidates with high predicted binding affinity. |
| Binding Free Energy Calculation (e.g., MM/GBSA) | Post-processing of docking or simulation results to provide a more accurate estimation of binding energy. | Quantitative prediction of changes in binding affinity due to the methyl group modification. |
Three-Dimensional (3D) Structure Generation of Peptides and Their Assemblies Containing 4-Methyl-DL-tryptophan
Understanding the three-dimensional structure of a peptide is fundamental to understanding its function. For peptides containing non-standard amino acids like 4-methyl-DL-tryptophan, experimental determination of the 3D structure can be challenging. Computational methods provide a viable alternative for generating and studying these structures.
Molecular dynamics (MD) simulations are frequently used to model the self-assembly of Fmoc-dipeptides. These simulations show that molecules can rapidly assemble into ordered nanostructures, such as cylindrical micelles or fibrils jlu.edu.cnresearchgate.net. The driving forces behind this assembly are predominantly π-π stacking interactions between the aromatic Fmoc groups and hydrogen bonding nih.govacs.org. The incorporation of a 4-methyl-tryptophan residue could influence this process by modifying the hydrophobic and stacking interactions, potentially altering the morphology of the resulting nanomaterials. Computational studies combining experimental data with MD simulations have been crucial in refining models of how these short, conjugated peptides assemble nih.gov.
Quantum Chemical Calculations
Quantum chemical calculations offer a highly detailed view of the electronic properties and reactivity of molecules, providing insights that are inaccessible through classical molecular mechanics methods.
Density Functional Theory (DFT) for Electronic Structure Analysis of 4-Methyl-DL-tryptophan
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly useful for analyzing how chemical modifications, like the addition of a methyl group to tryptophan, affect a molecule's properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity joaquinbarroso.comnih.gov. For 4-methyl-DL-tryptophan, the electron-donating methyl group is expected to slightly raise the HOMO energy level compared to native tryptophan, which would result in a smaller HOMO-LUMO gap, suggesting a potential increase in reactivity researchgate.netresearchgate.net. DFT calculations can precisely quantify this change.
| Property | Description | Predicted Effect of 4-Methyl Group |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Expected to be slightly higher (less negative) than in native tryptophan. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Expected to be largely unchanged compared to native tryptophan. |
| HOMO-LUMO Gap | Energy difference between HOMO and Lumo; relates to chemical reactivity and electronic excitation energy. | Expected to be slightly smaller than in native tryptophan, suggesting higher reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | May be altered, affecting solubility and intermolecular interactions. |
Note: The values in this table are illustrative predictions. Actual values would be determined via specific DFT calculations.
Mechanistic Pathway Elucidation of Chemical Reactions Involving 4-Methyl-DL-tryptophan
Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions, including identifying transition states and calculating activation energies. This is vital for understanding reaction feasibility and kinetics rsc.orgrsc.orgnih.gov.
For peptides containing 4-methyl-DL-tryptophan, these methods can be used to study various reactions, such as late-stage functionalization, cyclization, or photoinduced electron transfer nih.govnih.gov. For example, if a peptide is designed to undergo an intramolecular cyclization reaction involving the tryptophan side chain, DFT calculations could model the entire reaction coordinate. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy barrier. Comparing this barrier to the one for a native tryptophan-containing peptide would reveal how the methyl group kinetically influences the reaction, either by accelerating it through electronic effects or hindering it through steric bulk.
Dynamics and Conformational Analysis of Peptides
Peptides are often highly flexible molecules that exist as an ensemble of different conformations in solution. Molecular dynamics (MD) simulations are the primary tool for studying these dynamic behaviors and understanding the conformational preferences of peptides.
MD simulations track the movements of atoms in a peptide over time, governed by a force field that describes the underlying physics. For a peptide containing 4-methyl-DL-tryptophan, MD simulations can reveal how this non-canonical residue affects the peptide's folding, stability, and conformational landscape. The presence of a D-amino acid, as in 4-methyl-DL -tryptophan, is known to induce specific conformational preferences, such as turns, that are not typically seen in peptides composed solely of L-amino acids nih.gov. MD simulations have shown that peptides containing D-amino acids can adopt more compact and structurally stable conformations compared to their all-L counterparts researchgate.net.
Advanced simulation techniques like Replica Exchange Molecular Dynamics (REMD) are often employed to enhance the sampling of the conformational space, which is particularly important for overcoming the high energy barriers that can trap a simulation in a local minimum acs.orgaps.orgnih.gov. By running multiple simulations at different temperatures simultaneously and allowing them to exchange coordinates, REMD can provide a more complete picture of the peptide's folding landscape and thermodynamic properties. Analysis of these simulations can identify the most populated conformational states and the dynamics of transitions between them acs.orgnih.gov.
| Simulation Parameter/Analysis | Description | Relevance to 4-Methyl-DL-tryptophan Peptides |
| Force Field | A set of parameters used to describe the potential energy of the system (e.g., CHARMM, AMBER). | Must be able to accurately model the non-standard 4-methyl-tryptophan residue. |
| Solvent Model | Representation of the solvent (e.g., explicit TIP3P water or implicit GB/SA model). | Crucial for accurately simulating the hydrophobic effect of the methyl group. |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Used to track conformational stability and folding/unfolding events over time. |
| Radius of Gyration (Rg) | A measure of the compactness of the peptide structure. | Can indicate whether the modified peptide adopts a more compact or extended conformation. |
| Ramachandran Plot | A plot of the backbone dihedral angles (phi and psi). | Reveals the preferred secondary structure elements (e.g., helices, sheets, turns) induced by the modified residue. |
Molecular Dynamics Simulations of 4-Methyl-DL-tryptophan-Containing Peptides
Molecular dynamics (MD) simulations are computational experiments that allow researchers to analyze the physical movements of atoms and molecules over time. researchtrends.net This technique is invaluable for exploring the conformational landscape of peptides, revealing how modifications to amino acid side chains influence their structure, stability, and interactions. nih.gov For peptides incorporating 4-methyl-DL-tryptophan, MD simulations can elucidate the structural impact of the methyl group and the stereochemistry of the α-carbon.
Simulations on D-tryptophan-containing peptides have demonstrated that the stereochemistry at the α-carbon significantly impacts the peptide's dynamic behavior and stability. researchtrends.net A peptide containing D-tryptophan, for instance, was observed to adopt a more compact and structurally stable conformation compared to its all-L-amino acid counterpart. researchtrends.net An MD simulation comparing a D-Trp-containing peptide (contryphan-Sm) with its L-Trp analog revealed lower root-mean-square deviation (RMSD) values for the D-Trp variant, indicating less structural variability over the simulation time. researchtrends.net This suggests that a peptide containing a DL-racemic mixture of 4-methyl-tryptophan would likely exhibit complex and heterogeneous conformational behavior, with different stereoisomers favoring distinct structural ensembles.
Key parameters analyzed in MD simulations to understand these dynamics include:
Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of a peptide's backbone at a given time compared to a reference structure. Lower, stable RMSD values suggest conformational stability.
Radius of Gyration (Rg): Indicates the compactness of the peptide structure. A decrease in Rg suggests the peptide is adopting a more folded or compact state.
Solvent Accessible Surface Area (SASA): Calculates the surface area of the peptide exposed to the solvent, providing insights into hydrophobic core formation and residue burial. researchtrends.net
Hydrogen Bonding Analysis: Tracks the formation and breaking of intramolecular hydrogen bonds, which are crucial for stabilizing secondary structures like helices and sheets.
The table below illustrates typical data obtained from a hypothetical comparative MD simulation of peptides containing L-tryptophan versus a modified version like 4-methyl-tryptophan, based on findings from analogous systems.
| Simulation Parameter | Peptide with L-Tryptophan | Peptide with 4-Methyl-L-Tryptophan (Hypothetical) | Interpretation |
| Average RMSD (nm) | 0.35 ± 0.05 | 0.28 ± 0.04 | The methyl group may induce a more stable, less variable conformation. |
| Average Rg (nm) | 1.2 ± 0.1 | 1.1 ± 0.1 | Increased hydrophobicity can drive the peptide into a more compact state. |
| Average SASA (nm²) | 55 ± 3 | 50 ± 4 | The hydrophobic methyl group is likely shielded from the aqueous solvent. |
| Key Intramolecular H-Bonds | 2-3 | 3-4 | Altered side-chain packing may better facilitate stable backbone hydrogen bonding. |
This table is illustrative and based on general principles observed in peptide MD simulations. Specific values would depend on the full peptide sequence and simulation conditions.
Theoretical Studies on Self-Assembly Mechanisms and Aggregate Formation
The self-assembly of Fmoc-protected amino acids and short peptides is a well-documented phenomenon driven by a combination of non-covalent interactions. acs.org Theoretical studies and computational simulations have been instrumental in deciphering the molecular mechanisms that govern the formation of ordered nanostructures like fibrils, ribbons, and nanoparticles. nih.govnih.gov
The primary driving forces for the self-assembly of Fmoc-amino acid derivatives are:
π-π Stacking: The large, aromatic fluorenyl groups of the Fmoc moiety have a strong tendency to stack on top of each other. This is often the dominant interaction initiating the self-assembly process. Computational studies on Fmoc-diphenylalanine have shown that these π-π interactions are crucial for the lateral assembly of β-sheets into larger fibrils. acs.org
Hydrogen Bonding: Classical hydrogen bonds form between the peptide backbones (N-H donors and C=O acceptors), leading to the formation of secondary structures, most commonly anti-parallel β-sheets. acs.org
Hydrophobic Interactions: The hydrophobic nature of the Fmoc group and the amino acid side chain (in this case, the methylated indole ring) promotes aggregation to minimize contact with an aqueous environment.
For Fmoc-4-methyl-DL-tryptophan, the self-assembly process would be theoretically governed by these same principles, with specific contributions from its unique chemical features. The methyl group on the indole ring would enhance both the hydrophobicity and the potential for π-π stacking interactions with other indole or fluorenyl rings, potentially leading to faster aggregation kinetics or more stable aggregates.
Computational studies on Fmoc-tryptophan (the non-methylated parent compound) have revealed that it self-assembles into nanoparticles, in contrast to the nanofiber formation seen with Fmoc-tyrosine or Fmoc-phenylalanine. nih.gov This suggests that the specific geometry and electronic properties of the indole ring play a critical role in directing the morphology of the final assembled structure. The addition of a methyl group could further modulate these interactions. Theoretical models propose that the self-assembly process begins with the formation of small nuclei, driven by the stacking of Fmoc groups, followed by an elongation or growth phase where monomers are added to the growing aggregate. nih.gov
The presence of a DL-racemic mixture would likely complicate the formation of highly ordered, long-range crystalline structures. The different stereochemistries could act as "impurities" or defects, potentially leading to the formation of more amorphous aggregates or smaller, less-defined nanostructures compared to the self-assembly of a pure L- or D-enantiomer.
The table below summarizes the key interactions and their predicted modulation by the features of this compound.
| Interaction Type | Role in Self-Assembly | Predicted Influence of 4-Methyl-Tryptophan Moiety |
| Fmoc-Fmoc π-π Stacking | Primary driver for initial aggregation and fibril stabilization. acs.org | Unchanged, remains a dominant force. |
| Backbone H-Bonding | Formation of β-sheet structures. nih.gov | The DL-mixture may disrupt the geometric regularity required for extensive β-sheet formation. |
| Side-Chain Interactions | Tryptophan side chains contribute via π-π stacking and hydrophobic effects. nih.gov | The methyl group increases hydrophobicity and steric hindrance, likely strengthening aggregation propensity but possibly altering aggregate morphology. |
| Hydrophobic Effect | Sequestration of non-polar groups from water drives aggregation. | Enhanced due to the additional methyl group, favoring aggregate formation. |
Challenges, Limitations, and Future Research Directions in Fmoc 4 Methyl Dl Tryptophan Research
Overcoming Synthetic Challenges in Incorporating Modified Tryptophans into Complex Peptides
The synthesis of peptides containing modified amino acids such as 4-methyl-DL-tryptophan can be complex. The introduction of this analog into a peptide sequence requires careful consideration of the synthetic strategy to ensure high yield and purity of the final product.
Addressing Difficult Sequences and Peptide Aggregation in SPPS
A significant challenge in SPPS is the synthesis of "difficult sequences," which are prone to incomplete reactions and aggregation. The inherent hydrophobicity of the 4-methyl-DL-tryptophan side chain can contribute to these issues. Peptide chains containing multiple hydrophobic residues have a tendency to aggregate on the solid support, leading to reduced accessibility of reagents and consequently, lower coupling efficiencies and deletion sequences. chemrxiv.orgpeptide.com
Peptide aggregation is primarily driven by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets. chemrxiv.org Strategies to mitigate aggregation during the synthesis of peptides containing 4-methyl-DL-tryptophan include:
Chaotropic Agents and Modified Solvents: The use of chaotropic salts or alternative solvent systems, such as N-methylpyrrolidone (NMP) or dimethylsulfoxide (DMSO), can disrupt hydrogen bonding and improve resin swelling. peptide.com
Elevated Temperatures: Performing coupling reactions at higher temperatures can help to disrupt secondary structures and improve reaction kinetics. peptide.com
Structure-Disrupting Moieties: The incorporation of pseudoprolines or depsipeptides can introduce kinks into the peptide backbone, effectively disrupting the formation of stable secondary structures that lead to aggregation. peptide.comnih.gov
Backbone Protection: The use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent hydrogen bond formation. peptide.com
| Strategy | Mechanism | Potential Benefit for 4-Methyl-DL-tryptophan Peptides |
|---|---|---|
| Chaotropic Agents | Disrupt hydrogen bonding | Reduces aggregation caused by the hydrophobic methyl group. |
| Elevated Temperature | Disrupts secondary structures | Improves coupling efficiency for sterically hindered residues. |
| Pseudoprolines | Induce kinks in the peptide backbone | Prevents the formation of β-sheets. |
| Backbone Protection | Prevents inter-chain hydrogen bonding | Minimizes aggregation throughout the synthesis. |
Development of Efficient and Scalable Synthesis Routes for Advanced Fmoc-Amino Acids
While specific scalable synthesis routes for Fmoc-4-methyl-DL-tryptophan are not extensively detailed in the public domain, general strategies for the synthesis of advanced Fmoc-amino acids can be applied. These often involve the protection of the amino group with the Fmoc moiety and appropriate protection of the carboxylic acid group, followed by the desired modification of the side chain. Challenges can arise from potential side reactions and the need for chromatographic purification to achieve the high purity required for SPPS.
Advancements in Analytical Sensitivity and Specificity for Trace Analysis of Tryptophan Metabolites
The analysis of tryptophan and its metabolites, including methylated analogs, in biological samples presents a significant analytical challenge due to their low physiological concentrations and the complexity of the biological matrix. researchgate.netnih.gov The development of highly sensitive and specific analytical methods is crucial for understanding the pharmacokinetics and metabolism of peptides containing 4-methyl-DL-tryptophan.
Recent advancements in analytical techniques have significantly improved the ability to detect and quantify trace levels of tryptophan metabolites:
High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as fluorescence and ultraviolet (UV) detectors, is a widely used technique for the analysis of tryptophan and its derivatives. nih.gov The intrinsic fluorescence of the indole (B1671886) ring of tryptophan provides a sensitive detection method.
Mass Spectrometry (MS): The coupling of HPLC with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of tryptophan metabolites. researchgate.net These techniques offer high sensitivity and specificity, allowing for the accurate quantification of multiple analytes in a single run.
Sample Preparation: Effective sample preparation is critical for removing interfering substances from the biological matrix and concentrating the analytes of interest. researchgate.net Techniques such as solid-phase extraction (SPE) and protein precipitation are commonly employed.
For the analysis of 4-methyl-DL-tryptophan and its metabolites, a related compound, 6-methyltryptophan, has been utilized as an internal standard in analytical methods, highlighting the applicability of these techniques to methylated tryptophan analogs. nih.gov Future research will likely focus on the development of targeted assays for the specific metabolites of 4-methyl-DL-tryptophan to better understand its metabolic fate.
| Analytical Technique | Advantages | Application to 4-Methyl-DL-tryptophan Metabolite Analysis |
|---|---|---|
| HPLC with Fluorescence Detection | High sensitivity for indole-containing compounds. | Enables detection of trace amounts of 4-methyl-DL-tryptophan and its fluorescent metabolites. |
| LC-MS/MS | High sensitivity, high specificity, and ability to analyze multiple compounds simultaneously. | Provides accurate quantification and structural confirmation of metabolites in complex biological samples. |
| Advanced Sample Preparation | Removes interferences and concentrates analytes. | Improves the accuracy and reliability of the analytical results. |
Expanding the Scope of Biological and Medicinal Applications of 4-Methyl-DL-tryptophan Analogs
The unique properties of 4-methyl-DL-tryptophan make it an attractive building block for the design of novel peptide-based drugs and biological tools. The methyl group can influence the peptide's conformation, hydrophobicity, and interaction with biological targets.
Exploration of New Therapeutic Targets for Peptide-Based Drugs
Peptide-based drugs offer several advantages over small molecules, including high target specificity and potency, which can lead to fewer off-target side effects. mdpi.com The incorporation of unnatural amino acids like 4-methyl-DL-tryptophan can further enhance the therapeutic potential of peptides by:
Improving Metabolic Stability: The methyl group can sterically hinder the action of proteases, thereby increasing the in vivo half-life of the peptide.
Modulating Receptor Binding: The altered side chain can change the peptide's binding affinity and selectivity for its target receptor.
Enhancing Membrane Permeability: The increased hydrophobicity imparted by the methyl group may improve the peptide's ability to cross cell membranes.
The development of peptides containing 4-methyl-DL-tryptophan could lead to new therapeutic agents for a wide range of diseases, including cancer, metabolic disorders, and cardiovascular diseases. mdpi.com The ability to fine-tune the properties of a peptide by incorporating this modified amino acid allows for the rational design of drugs that can interact with previously "undruggable" targets, such as protein-protein interactions.
Integration into Advanced Drug Delivery and Bioconjugation Systems
Peptides containing 4-methyl-DL-tryptophan can also be integrated into advanced drug delivery and bioconjugation systems to improve the therapeutic efficacy of other drugs.
Peptide-Drug Conjugates (PDCs): In a PDC, a cytotoxic drug is linked to a peptide that specifically targets cancer cells. The incorporation of 4-methyl-DL-tryptophan into the targeting peptide could enhance its stability and tumor-homing properties. nih.gov
Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can facilitate the cellular uptake of various cargo molecules, including drugs and nanoparticles. The hydrophobic nature of 4-methyl-DL-tryptophan could be leveraged to improve the membrane-translocating properties of CPPs.
Bioconjugation: The tryptophan indole ring can be a target for specific chemical modifications, allowing for the attachment of imaging agents, radioisotopes, or other functional moieties. nih.gov While the methyl group at the 4-position might influence the reactivity of the indole ring, it could also provide a unique handle for site-specific bioconjugation strategies.
Future research in this area will likely focus on exploring the full potential of 4-methyl-DL-tryptophan-containing peptides in these advanced applications, with the aim of developing more effective and targeted therapies.
Innovations in Computational Methods for Peptide Design and Functional Prediction
The incorporation of modified amino acids like 4-methyl-DL-tryptophan into peptides presents both an opportunity and a challenge for computational modeling. While these modifications can confer unique structural and functional properties, they also complicate predictive modeling, as most existing algorithms are trained on the 20 canonical amino acids. youtube.com However, significant innovations in computational methods are addressing these challenges, enabling more accurate design and functional prediction of peptides containing non-standard residues.
A primary challenge lies in the conformational flexibility of peptides, which is often magnified by the inclusion of unnatural amino acids. youtube.comfrontiersin.org Traditional structure prediction methods that work well for large, structured proteins are often inadequate for small, flexible peptides. youtube.com To overcome this, researchers are developing new computational pipelines. These methods often integrate experimental data with computational results to reliably predict peptide structures. byu.edu An emerging concept is to view a peptide's conformation not as a single static structure, but as an ensemble of different structures, which can be modeled using probability distributions. youtube.com
Recent advancements in artificial intelligence, particularly deep learning, are revolutionizing the field. oup.com Models like AlphaFold have demonstrated remarkable success in protein structure prediction, and the principles behind them are now being adapted for peptides with unnatural amino acids. frontiersin.orgoup.comnih.gov For instance, the HighFold2 model, built upon the AlphaFold-Multimer framework, has been specifically developed to predict the 3D structures of cyclic peptides containing unnatural residues. oup.comnih.gov It achieves this by extending the predefined parameters of natural amino acids to unnatural ones and incorporating an additional neural network to characterize the unique atomic features of these modified residues. nih.gov Such models are proving effective, with HighFold2 achieving a median root-mean-square deviation (RMSD) for Cα atoms of 1.891 Å when predicting the structures of cyclic peptides with unnatural amino acids. oup.comnih.gov
These computational tools are not only predictive but also generative. They are increasingly used for the de novo design of peptides with specific functions. tandfonline.com By starting with the structure of a target protein, algorithms can sample peptide conformations and build amino acid sequences—including non-canonical ones—to maximize favorable interactions and stabilize the desired bound conformation. tandfonline.com This approach allows for the rational design of peptide-based therapeutics with enhanced properties, such as increased stability against enzymatic degradation. byu.eduoup.com
Table 1: Comparison of Computational Approaches for Peptides with Modified Amino Acids
| Method | Description | Application for Modified Amino Acids | Key Advantages | Limitations |
|---|---|---|---|---|
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. | Can model the conformational landscape and flexibility of peptides containing 4-methyl-tryptophan. | Provides detailed insight into dynamic behavior and interactions. | Computationally intensive, especially for large systems or long timescales. youtube.com |
| Quantum Mechanics (QM) | Uses quantum physics to describe the electronic structure of molecules. | Accurately parameterizes the unique electronic properties of modified residues for use in other models. byu.edu | High accuracy for electronic properties and reaction mechanisms. | Very high computational cost, limited to small systems. |
| Knowledge-Based Methods (e.g., Rosetta) | Uses statistical information from known protein structures to predict new ones. | Can be adapted for non-canonical amino acids, but effectiveness is limited by the lack of data on these residues. tandfonline.comnih.gov | Fast and effective for canonical proteins; can be used for peptide design. frontiersin.org | Performance depends heavily on the quality and scope of the training database; less reliable for novel structures. youtube.com |
| Deep Learning (e.g., AlphaFold, HighFold2) | Utilizes deep neural networks trained on large structural datasets. | Models are being specifically adapted to handle unnatural amino acids by extending parameterization and incorporating multi-scale modeling. oup.comnih.gov | High accuracy in structure prediction; potential for transferability across different molecular interactions. frontiersin.orgnih.gov | Requires large, high-quality training datasets; may exhibit biases from the training data. frontiersin.org |
Environmental and Green Chemistry Considerations in Fmoc-SPPS with Modified Amino Acids
Solid-Phase Peptide Synthesis (SPPS), particularly the Fmoc/tBu strategy, is the standard method for producing peptides. researchgate.net However, from a green chemistry perspective, conventional SPPS protocols are problematic due to their heavy reliance on hazardous solvents and excess reagents. peptide.comadvancedchemtech.comacs.org The synthesis of peptides incorporating modified amino acids like this compound is subject to the same environmental concerns.
The primary issue is the extensive use of solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). acs.org These solvents, used for coupling, deprotection, and numerous washing steps, are classified as hazardous and generate significant chemical waste. peptide.comacs.orgnih.gov A typical Fmoc-SPPS cycle involves four main steps: coupling, washing, Fmoc removal, and more washing, with the washing steps accounting for the vast majority of solvent consumption. peptide.com
In response to these challenges, significant research has focused on developing "Green Solid-Phase Peptide Synthesis" (GSPPS) protocols. These efforts aim to reduce or eliminate the use of hazardous substances by following two main pathways: replacing harmful materials with greener alternatives and minimizing the amount of material used. acs.org
Key Innovations in Green SPPS:
Solvent Replacement: A major focus has been the replacement of DMF with more environmentally benign solvents. peptide.com Researchers have successfully demonstrated the use of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) for various steps in the SPPS process. acs.orgnih.gov
Greener Reagents: The base piperidine (B6355638), used for Fmoc removal, is a regulated substance due to its potential use in illicit drug manufacturing. researchgate.net Greener alternatives like 4-methylpiperidine (B120128) (4-MP) have been shown to be equally effective. advancedchemtech.comresearchgate.net Other protocols have even explored using a mineral base like NaOH in combination with greener solvents. nih.gov
Process Optimization: Innovations in the SPPS protocol itself are leading to significant waste reduction. "In situ Fmoc removal" strategies combine the coupling and deprotection steps, thereby eliminating an entire set of washing steps. peptide.comresearchgate.net This approach can reduce solvent consumption by as much as 75%. peptide.com
The conventional SPPS process also suffers from low atom economy, as it requires protecting the side chains of most amino acids to prevent unwanted reactions. researchgate.net The subsequent removal of these protecting groups, often using trifluoroacetic acid (TFA), adds to the environmental burden. researchgate.net A move towards Minimal-Protection SPPS (MP-SPPS), where amino acids with unprotected side chains are used, could drastically improve the productivity and green credentials of peptide synthesis. researchgate.net While challenges remain, particularly regarding side reactions, the successful incorporation of unprotected arginine and tyrosine demonstrates the viability of this approach. researchgate.net
Incorporating modified amino acids like this compound into these greener frameworks is a critical next step. The specific chemical properties of the modified residue must be considered to ensure compatibility with new solvents and reagents and to avoid side reactions during synthesis and cleavage. For example, tryptophan residues can be susceptible to modification during TFA cleavage, a problem that can be mitigated by using specific scavenger cocktails or alternative protecting groups on the tryptophan itself. sigmaaldrich.com
Table 2: Green Chemistry Strategies in Fmoc-SPPS
| Strategy | Conventional Approach | Green Alternative | Environmental Benefit |
|---|---|---|---|
| Solvent | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) acs.org | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate, Isopropyl Alcohol acs.org | Reduced use of hazardous and reprotoxic solvents. |
| Fmoc Deprotection Base | 20% Piperidine in DMF peptide.com | 20% 4-Methylpiperidine (4-MP) in DMF or green solvents; NaOH in 2-MeTHF/MeOH advancedchemtech.comnih.govresearchgate.net | Avoids regulated substances; uses less hazardous bases. |
| Synthesis Protocol | 4-step cycle (Coupling, Wash, Deprotection, Wash) peptide.com | 3-step "in situ" protocol (Coupling, in-situ Deprotection, Wash) peptide.comresearchgate.net | Reduces the number of wash steps, saving up to 75% of solvent. peptide.com |
| Side-Chain Protection | Extensive use of protecting groups requiring strong acid (TFA) for removal. researchgate.net | Minimal-Protection SPPS (MP-SPPS) using side-chain unprotected amino acids. researchgate.net | Improves atom economy, reduces TFA volume, and simplifies final cleavage. researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Fmoc-4-methyl-DL-tryptophan, and how do reaction conditions influence enantiomeric purity?
- Answer : Synthesis typically involves Fmoc-protection of 4-methyl-DL-tryptophan using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃ or DMAP in THF/DMF). Enantiomeric purity is sensitive to reaction time, temperature, and solvent choice. For example, prolonged exposure to basic conditions may lead to racemization, reducing chiral integrity . Characterization via HPLC with chiral columns or polarimetry is critical to confirm DL-ratio .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Answer : Use tandem techniques:
- NMR (¹H/¹³C): Confirm Fmoc group presence (δ ~7.3–7.8 ppm for aromatic protons) and methyl substitution at the indole C4 position.
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z ~426–430, depending on isotopic composition).
- FT-IR : Identify Fmoc carbonyl stretches (~1700–1750 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹) .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Answer : Store at +4°C in airtight, light-protected containers to prevent Fmoc deprotection (hydrolysis under acidic/humid conditions) and oxidation of the indole ring. Purity degradation can be monitored via TLC (silica gel, 90:10 CH₂Cl₂/MeOH) or periodic HPLC analysis .
Advanced Research Questions
Q. How does the incorporation of this compound into peptide chains affect solid-phase synthesis efficiency?
- Answer : The methyl group at C4 sterically hinders coupling reactions, requiring optimized protocols:
- Use HATU/DIPEA in DMF for improved activation.
- Extended coupling times (2–4 hours) and double couplings may mitigate low yields.
- Monitor truncation peptides via MALDI-TOF MS to identify incomplete couplings .
Q. What analytical strategies resolve contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?
- Answer : Discrepancies arise from polymorphic forms or residual solvents. Standardize solubility tests:
- Use dynamic light scattering (DLS) to assess aggregation in DMSO/water mixtures.
- Compare XRD patterns of recrystallized batches to identify polymorphic influences.
- Reference: Batch-dependent solubility variations are documented in studies on analogous Fmoc-amino acids .
Q. How can researchers optimize chiral resolution of this compound for enantiomer-specific applications?
- Answer : Employ chiral stationary phase (CSP) HPLC (e.g., Chirobiotic T column) with isocratic elution (hexane/isopropanol, 80:20). Alternatively, enzymatic resolution using subtilisin or acylase I can selectively deprotect the L-enantiomer, leaving D-enantiomer intact .
Q. What are the implications of this compound’s fluorescence properties for in situ monitoring of peptide assembly?
- Answer : The methyl-substituted indole exhibits blue-shifted fluorescence (λem ~320 nm) compared to unmodified tryptophan. This allows real-time monitoring of resin-bound peptide synthesis via fluorescence quenching assays, correlating with coupling efficiency .
Methodological Guidance for Data Interpretation
Q. How should researchers address batch-to-batch variability in this compound purity during kinetic studies?
- Answer :
- Pre-characterize each batch via HPLC-UV/ELSD to quantify Fmoc-depleted byproducts.
- Normalize kinetic data using purity-adjusted concentrations.
- Reference: Variability >2% in water content (Karl Fischer titration) significantly impacts reaction rates in Fmoc-based syntheses .
Q. What computational tools predict the conformational effects of 4-methyl-DL-tryptophan incorporation in α-helical vs. β-sheet peptide regions?
- Answer : Use RosettaCommons or GROMACS for molecular dynamics simulations. The methyl group stabilizes β-sheet structures via hydrophobic packing but disrupts α-helix hydrogen bonding. Validate predictions with CD spectroscopy (ellipticity at 222 nm and 208 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
